molecular formula C10H9NO B096880 1-Methyl-1H-indole-3-carbaldehyde CAS No. 19012-03-4

1-Methyl-1H-indole-3-carbaldehyde

Cat. No. B096880
CAS RN: 19012-03-4
M. Wt: 159.18 g/mol
InChI Key: KXYBYRKRRGSZCX-UHFFFAOYSA-N
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Patent
US07741339B2

Procedure details

To a solution of 1-methylindole-3-carboxaldehyde (10.0 g, 62.8 mmole) in MeOH (100 mL) was added a solution of 2.0 M CH3NH2 in MeOH (126 mL, 252.0 mmole). The reaction was stirred at RT for 2 hrs, then was concentrated to a light yellow oil. This oil was dissolved in EtOH (300 mL), and NaBH4 (2.38 g, 62.8 mmole) was added. After 2 hrs the reaction was concentrated to a slurry and dissolved in 1.0 N NaOH (75 mL). The aqueous solution was extracted with Et2O (2×200 mL) and the combined organic fractions were dried over Na2SO4 and concentrated. Flash chromatography on silica gel (9:1 CHCl3/MeOH containing 5% NH4OH) and drying in high vacuum left the title compound (10.1 g, 92%) as a faintly yellow oil: MS (ES) m/e 175 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
126 mL
Type
solvent
Reaction Step One
Name
Quantity
2.38 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]([CH:11]=O)=[CH:3]1.[CH3:13][NH2:14].[BH4-].[Na+]>CO>[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]([CH2:11][NH:14][CH3:13])=[CH:3]1 |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CN1C=C(C2=CC=CC=C12)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
126 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2.38 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at RT for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated to a light yellow oil
DISSOLUTION
Type
DISSOLUTION
Details
This oil was dissolved in EtOH (300 mL)
CONCENTRATION
Type
CONCENTRATION
Details
After 2 hrs the reaction was concentrated to a slurry
Duration
2 h
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 1.0 N NaOH (75 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with Et2O (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic fractions were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Flash chromatography on silica gel (9:1 CHCl3/MeOH containing 5% NH4OH) and drying in high vacuum
WAIT
Type
WAIT
Details
left the title compound (10.1 g, 92%) as a faintly yellow oil

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CN1C=C(C2=CC=CC=C12)CNC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.